Ethyl 2,4-difluoro-6-nitrophenylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-difluoro-6-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-10(14)5-7-8(12)3-6(11)4-9(7)13(15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYFSFHJNAVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most common approach involves the initial synthesis of a fluorinated nitro-substituted benzene derivative, followed by esterification with ethyl acetate or its derivatives. This method capitalizes on the electron-withdrawing nature of the nitro group to facilitate substitution reactions on the aromatic ring.
Stepwise Procedure
a. Nitration of Fluorinated Aromatic Precursors
- Starting with fluorinated benzene derivatives, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (below 30°C) to selectively introduce the nitro group at the desired position, typically para to fluorine substituents.
b. Aromatic Substitution with Fluorinated Acylating Agents
- The nitrated fluorobenzene derivatives undergo nucleophilic substitution with fluorinated acylating agents, such as ethyl difluoroacetate, in the presence of bases like potassium carbonate or sodium hydride, under inert atmospheres (nitrogen or argon). This step introduces the acetyl moiety onto the aromatic ring.
c. Esterification and Final Compound Formation
- The intermediate is then esterified with ethanol in the presence of catalytic acids or bases, often under reflux conditions, to yield Ethyl 2,4-difluoro-6-nitrophenylacetate .
Reaction Conditions and Yield Data
| Parameter | Conditions | Effect on Yield |
|---|---|---|
| Temperature | 0–30°C for nitration; reflux (~80°C) for esterification | Higher temperatures may lead to side reactions or decomposition |
| Solvents | Methylene dichloride, ethanol, or acetonitrile | Solvent polarity influences reaction rate and selectivity |
| Catalysts | Concentrated sulfuric acid, K₂CO₃, or NaH | Catalysts enhance reaction efficiency |
Reported yields range from 40% to 70%, depending on purity and reaction optimization.
Alternative Synthesis via Multi-step Pathways
Synthesis of 4-Nitrophenylacetic Acid Derivatives
- As per patent literature, a multistep route involves nitrification of halogenated benzene, followed by substitution with malonic acid derivatives, and subsequent esterification.
Hydrolysis and Esterification
- Hydrolysis of nitrile intermediates derived from phenylacetic acids, followed by esterification with ethanol, yields the target compound.
Research Findings and Data Tables
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–30°C | 83% | Selective nitration at para position |
| Acylation | Ethyl difluoroacetate | K₂CO₃, inert atmosphere | 65–80% | Nucleophilic substitution on aromatic ring |
| Esterification | Ethanol, catalytic acid | Reflux | 70% | Purification via recrystallization |
Reaction Mechanisms and Influencing Factors
Electron-Withdrawing Effects of Nitro and Fluoro Groups
The nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position. Fluorine's strong electronegativity influences the reactivity pattern, often requiring careful control of reaction conditions to prevent side reactions.
Influence of Reaction Conditions
- Temperature: Elevated temperatures accelerate reactions but may cause decomposition.
- Solvent Choice: Polar aprotic solvents like acetonitrile or dichloromethane improve nucleophilic substitution efficiency.
- Base Strength: Strong bases like potassium carbonate promote deprotonation and facilitate substitution.
Purification and Characterization
- Purity is confirmed via ¹H NMR , ¹⁹F NMR , IR spectroscopy , and mass spectrometry .
- Typical spectral data indicate the presence of fluorine atoms, aromatic protons, and ester functionalities.
Data Summary and Comparative Analysis
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Route 1 | Ethyl difluoroacetate + nitrated fluorobenzene | 0–30°C, inert atmosphere | 65–80% | High selectivity, good yields | Requires careful temperature control |
| Route 2 | Nitration + condensation with malonic derivatives | Room temperature to reflux | 40–70% | Suitable for large-scale production | Longer reaction times, multiple steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-6-nitrophenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles
Biological Activity
Ethyl 2,4-difluoro-6-nitrophenylacetate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₇F₂NO₄
- Molecular Weight : 233.16 g/mol
- Structure : The compound features a nitrophenyl group with two fluorine atoms at positions 2 and 4, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Bioreduction of Nitro Groups : The nitro group can undergo bioreduction to yield reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.
- Receptor Modulation : Interaction with cellular receptors can modify signaling pathways, influencing cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Breast Cancer : A peer-reviewed study demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways.
- Mechanism of Action : The cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Reduction of Pro-inflammatory Cytokines : In murine models, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, indicating potential for use in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |
| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |
This table highlights how the presence and position of substituents such as fluorine and nitro groups influence the reactivity and biological activity of these compounds.
Case Studies
Several case studies have focused on the biological activity of this compound:
-
Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
-
Anti-inflammatory Research :
- Another research effort explored the anti-inflammatory properties in murine models, showing a reduction in pro-inflammatory cytokines following treatment with this compound.
Comparison with Similar Compounds
Ethyl 2,4-Dibromo-6-Fluorophenylacetate (CAS 1803817-32-4)
Structural Features :
Key Differences :
- Electron Effects : Bromine is a weaker electron-withdrawing group compared to nitro but introduces significant steric bulk. This reduces electrophilic substitution reactivity compared to the nitro analog.
- Physical Properties : Higher molecular weight (367.89 g/mol vs. ~245 g/mol for the nitro compound, estimated) due to bromine’s atomic mass. This increases melting/boiling points and decreases solubility in polar solvents.
- Stability : Brominated analogs are less prone to redox reactions than nitro-substituted derivatives, which may undergo reduction under catalytic hydrogenation .
Ethyl 2,4-Difluoro-6-Methoxyphenylacetate (CAS 691905-11-0)
Structural Features :
Key Differences :
- Electron Effects : The methoxy group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution—contrasting with the deactivating nitro group.
- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy group’s polarity.
- Reactivity : Methoxy-substituted derivatives are more prone to demethylation or oxidation under acidic/oxidizing conditions, whereas nitro groups stabilize against such transformations .
Data Table: Comparative Analysis
*Estimated molecular weight based on structural analogy.
Research Findings and Implications
- Electronic Effects : Nitro groups significantly deactivate the aromatic ring, directing electrophilic attacks to meta/para positions, whereas methoxy groups activate ortho/para positions. Bromine’s inductive effect dominates, leading to moderate deactivation .
- Synthetic Utility :
- Stability : Nitro compounds may exhibit photodegradation risks, whereas brominated analogs are more thermally stable. Methoxy groups introduce hydrolytic sensitivity under strong acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
